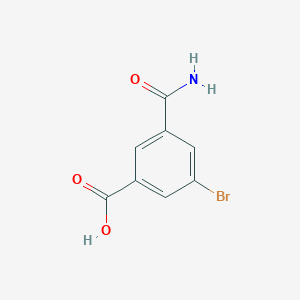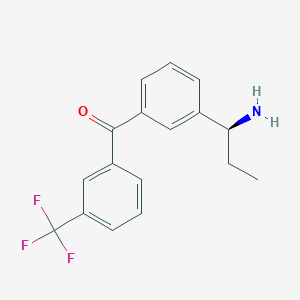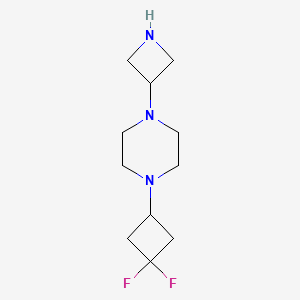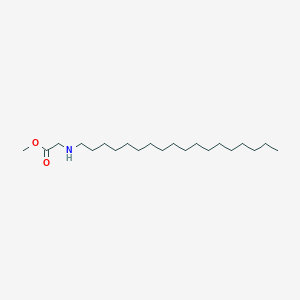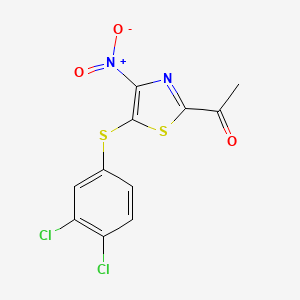
1-(5-((3,4-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-((3,4-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 3,4-dichlorophenyl group, a nitro group, and a thioether linkage, making it a molecule of interest in various fields of research.
准备方法
The synthesis of 1-(5-((3,4-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone typically involves multiple steps. One common method includes the condensation of 3,4-dichlorothiophenol with 2-bromo-4-nitroacetophenone under basic conditions to form the thioether linkage. This is followed by cyclization with thiourea to form the thiazole ring. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate .
化学反应分析
1-(5-((3,4-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
科学研究应用
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes.
作用机制
The mechanism of action of 1-(5-((3,4-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components. The thiazole ring can interact with enzymes and proteins, inhibiting their function. The compound’s ability to form covalent bonds with nucleophiles makes it effective in disrupting biological pathways .
相似化合物的比较
Similar compounds include:
1-(3,4-Dichlorophenyl)ethanone thiosemicarbazone: This compound also contains a 3,4-dichlorophenyl group and a thioether linkage but differs in its functional groups and overall structure.
2-(3,4-Dichlorophenyl)-1,3-thiazole: This compound shares the thiazole ring and dichlorophenyl group but lacks the nitro group and ethanone moiety.
4-(2,5-Dichlorothienyl)-1,3-thiazole: This compound has a similar thiazole ring structure but differs in the position and type of substituents.
属性
分子式 |
C11H6Cl2N2O3S2 |
|---|---|
分子量 |
349.2 g/mol |
IUPAC 名称 |
1-[5-(3,4-dichlorophenyl)sulfanyl-4-nitro-1,3-thiazol-2-yl]ethanone |
InChI |
InChI=1S/C11H6Cl2N2O3S2/c1-5(16)10-14-9(15(17)18)11(20-10)19-6-2-3-7(12)8(13)4-6/h2-4H,1H3 |
InChI 键 |
XEOMMTDMEYJPOQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=NC(=C(S1)SC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


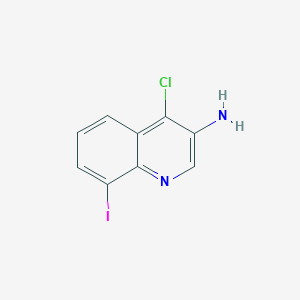

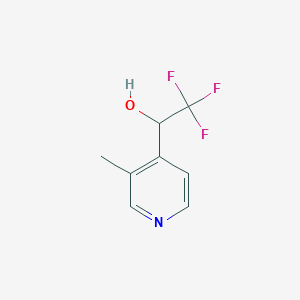
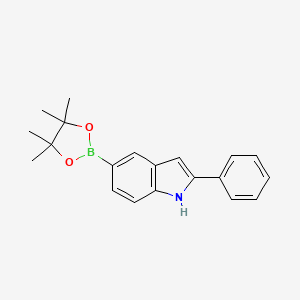
![Ethyl 4-(2-((1,10b-dihydropyrazolo[1,5-c]quinazolin-5-yl)thio)acetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B12970747.png)
![Pyrazolo[1,5-a]pyridine-4-carboxamide](/img/structure/B12970750.png)
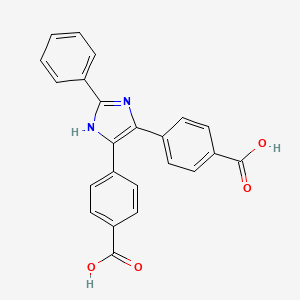
![2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide](/img/structure/B12970767.png)
![4-Mercapto-6-methyl-1-((5-methylfuran-2-yl)methylene)furo[3,4-c]pyridin-3(1H)-one](/img/structure/B12970775.png)
